molecular formula C10H19O7P B015423 Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate CAS No. 162246-77-7

Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate

Cat. No. B015423
M. Wt: 282.23 g/mol
InChI Key: QHQNXSICNKWLOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate involves intricate chemical processes. While the specific synthesis route for this compound is not directly covered in the literature reviewed, various synthesis techniques for related esters and acetates have been explored. For instance, the process intensification techniques for ethyl acetate production highlight the importance of optimizing reaction conditions to achieve high purity and yield, which can be analogous to synthesizing ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate (Patil & Gnanasundaram, 2020).

Molecular Structure Analysis

The molecular structure of ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate, including its stereochemistry and electronic properties, is crucial for understanding its reactivity and physical properties. Although specific details on the molecular structure analysis of this compound are not available in the reviewed literature, general principles of ester and acetate chemistry, as well as analytical techniques for characterizing similar compounds, can provide valuable insights into its structure and behavior.

Chemical Reactions and Properties

Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate's chemical reactions and properties are influenced by its functional groups and molecular structure. For example, esters like ethyl acetate undergo hydrolysis, esterification, and reactions with Grignard reagents, suggesting potential reactivity paths for ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate as well. The comprehensive study of ethanol and ethyl acetate in a Liquid Organic Hydrogen Carrier (LOHC) cycle exemplifies the intricate balance of reactions esters can participate in (Santacesaria et al., 2023).

Scientific Research Applications

  • Study of Nucleophilic Ring-Opening and Cyclisation : This compound is used in studying the nucleophilic ring-opening of N-(diethoxyphosphory)aziridines and their acid-mediated cyclisation and dephosphorylation to substituted pyrrolines (Osowska-Pacewicka & Zwierzak, 1998).

  • Improved Synthesis Process : It has been noted for its improved synthesis process, simplified operation, and reduced production cost (Jing, 2003).

  • Synthesis of Aromatic α-Keto Ester : This chemical is used in the synthesis of aromatic α-keto ester with aromatics like mono- and polymethylbenzene and anisol (Itoh et al., 1984).

  • Preparation of N-Substituted Amino(phosphoryl)acetates : It is utilized in the preparation of N-substituted amino(phosphoryl)acetates for research applications (Ferris, Haigh, & Moody, 1996).

  • Synthesis of α-Divinyl Ketones : The compound plays a role in the synthesis of α-divinyl ketones, which are important intermediates for natural product syntheses (Sakai et al., 1987).

  • Friedel-Crafts Alkylation of Indoles : It is used in the Friedel-Crafts alkylation of indoles and other electron-rich aromatic compounds (Tarasenko & Beletskaya, 2016).

  • Production of α-Fluorophosphonates : It has utility in organic synthesis for producing α-fluorophosphonates with high regio-, diastereo-, and enantio-selectivities (Huang et al., 2014).

  • Synthesis of α-Methylene Lactones : Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is used for synthesizing various α-methylene lactones, including α-phosphono-iodo and α-seleno lactones (Minami et al., 1990).

  • Synthesis of 2-[Alkylamino(diethoxyphosphoryl)methyl]acrylic Acid Ethyl Esters : This compound is involved in the first synthesis of these specific esters (Kraiem, Abdullah, & Amri, 2003).

  • Herbicidal Activities : It has shown good herbicidal activities, with a nearly 4-fold increase in herbicidal potency compared to previously reported activities (Jin et al., 2015).

Safety And Hazards

The safety information available indicates that Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is a health hazard1. The specific hazard statements are not provided in the search results1.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate from the web search results.


properties

IUPAC Name

ethyl 2-acetyloxy-2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O7P/c1-5-14-9(12)10(17-8(4)11)18(13,15-6-2)16-7-3/h10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQNXSICNKWLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OC(=O)C)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399675
Record name ETHYL 2-ACETOXY-2-(DIETHOXYPHOSPHORYL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate

CAS RN

162246-77-7
Record name ETHYL 2-ACETOXY-2-(DIETHOXYPHOSPHORYL)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(acetyloxy)-2-(diethyl phosphono)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 2-oxoacetate (50%) (74 g, 724.8 mmol, 1.0 eq.) was added dropwise with stirring at 0° C. to a solution of diethyl hydrogen phosphite (50 g, 362.1 mmol, 1.0 eq.) in toluene (100 mL), under nitrogen. Et3N (110 g, 1.1 mol, 3.0 eq.) was added dropwise with stirring at 0° C. The resulting solution was stirred for 1 hour at room temperature. To the mixture was added acetic anhydride (37 g, 362.4 mmol, 1.0 eq.) dropwise with stirring at 0° C. The resulting solution was stirred overnight at room temperature. The pH value of the solution was adjusted to 6 with 2N HCl. The resulting solution was extracted with DCM (3×150 mL) and the organic layers were combined, dried over Na2SO4, and concentrated under vacuum. The residue was loaded onto a silica gel column with EtOAc:hexanes (1:2˜1:5) to yield the title compound (52 g) as a light yellow liquid.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
110 g
Type
reactant
Reaction Step Three
Quantity
37 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate
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Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate
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Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate
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Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate

Citations

For This Compound
1
Citations
D Tymann, A Klüppel, W Hiller, M Hiersemann - Organic letters, 2014 - ACS Publications
The uncatalyzed intramolecular carbonyl ene (ICE) reaction of substituted ε,ζ-unsaturated α-keto esters to terpenoid-related building blocks has been studied. We found a beneficial …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk

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